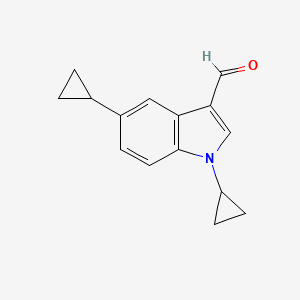

1,5-dicyclopropyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1,5-dicyclopropylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVUCUSFERZUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropyl Substitution

The cyclopropyl groups are introduced via alkylation reactions using cyclopropyl-containing reagents. Typically, the N-1 position is alkylated using cyclopropyl halides under basic conditions, while the C-5 cyclopropyl substituent can be installed via directed metalation or cross-coupling strategies using cyclopropyl organometallic reagents.

- For example, lithiation at C-5 followed by reaction with cyclopropyl bromide or iodide can introduce the cyclopropyl group at this position.

- Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Negishi coupling) with cyclopropyl boron or zinc reagents can be employed.

Indole Core Synthesis

The indole skeleton is often synthesized or purchased with minimal substitution, then modified. The presence of cyclopropyl groups requires mild conditions to avoid ring strain-induced decomposition.

Formylation at C-3 Position (Preparation of Indole-3-carbaldehyde)

The aldehyde group at C-3 is introduced using the Vilsmeier-Haack reaction, a classical and reliable method for formylation of electron-rich aromatic systems like indoles.

Vilsmeier-Haack Reaction Procedure

- Reagents: Phosphorus oxychloride (POCl3) and anhydrous N,N-dimethylformamide (DMF).

- Process: POCl3 is slowly added to DMF at low temperature (0–5 °C) to generate the Vilsmeier reagent.

- The 1,5-dicyclopropylindole substrate is then added dropwise to this reagent mixture under controlled temperature.

- The reaction mixture is stirred at room temperature for 1–2 hours, followed by reflux for 5–8 hours to complete the formylation.

- After cooling, the reaction is quenched with saturated sodium carbonate solution to neutralize and precipitate the product.

- The crude aldehyde is isolated by filtration, dried, and purified by recrystallization.

This method is effective for introducing the formyl group at the C-3 position with good yields and minimal side reactions.

Example Data from Related Indole-3-carbaldehyde Syntheses

| Step | Conditions | Observations/Results |

|---|---|---|

| Vilsmeier reagent formation | POCl3 + DMF, 0–5 °C, 30–40 min stirring | Formation of active electrophilic reagent |

| Formylation reaction | Addition of indole derivative at 0–5 °C, RT stirring 1–2 h, reflux 5–8 h | Efficient C-3 formylation, minimal side products |

| Workup | Neutralization with Na2CO3, filtration, recrystallization | Pure 3-indole-carbaldehyde derivative obtained |

This procedure is adapted from a patented synthesis method for indole-3-carbaldehyde derivatives with various substituents, applicable to cyclopropyl-substituted analogs.

Alternative Functionalization Approaches

Recent research has explored directed C–H functionalization strategies for indole-3-carbaldehydes that may be adapted for cyclopropyl-substituted derivatives:

- Palladium-catalyzed C–H activation using Pd(OAc)2 and silver acetate (AgOAc) as oxidant in solvents like hexafluoroisopropanol (HFIP) with trifluoroacetic acid (TFA) as additive.

- These conditions allow selective arylation or alkylation at positions adjacent to the aldehyde group, potentially enabling installation of cyclopropyl groups or other substituents under mild conditions.

Optimized Conditions for C3 Aldehyde Functionalization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)2 (10 mol %) | — |

| Oxidant | AgOAc (2 equiv) | — |

| Solvent | HFIP + TFA | — |

| Temperature | 100 °C | — |

| Reaction time | 3.5 hours | 87 (for arylation) |

These conditions have been shown to give high yields for functionalization of indole-3-carbaldehydes and may be adapted for cyclopropyl derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3, DMF, low temp to reflux | High regioselectivity at C-3, scalable | Requires careful temperature control |

| N- and C-5 Cyclopropylation | Cyclopropyl halides, base (for N-alkylation); lithiation or Pd-catalysis for C-5 | Selective introduction of cyclopropyl groups | Sensitive to reaction conditions |

| Pd-catalyzed C–H functionalization | Pd(OAc)2, AgOAc, HFIP, TFA, 100 °C, 3.5 h | Mild conditions, high yield, versatile | Requires expensive catalysts and oxidants |

Research Findings and Notes

- The presence of cyclopropyl groups can influence the steric and electronic environment of the indole ring, potentially affecting reaction rates and selectivity.

- The Vilsmeier-Haack reaction remains the gold standard for aldehyde introduction at C-3 of indoles, including substituted variants.

- Recent palladium-catalyzed methods offer promising alternatives for late-stage functionalization but require optimization for cyclopropyl-substituted substrates.

- Purification typically involves recrystallization or chromatography due to the complexity of intermediates.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 1,5-dicyclopropyl-1H-indole-3-carboxylic acid.

Reduction: 1,5-dicyclopropyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde has been investigated for its therapeutic potential. Research indicates that indole derivatives can exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cancer progression .

- Antimicrobial Properties : The compound has been evaluated for its ability to combat various microbial strains, suggesting potential applications in developing new antibiotics.

Synthetic Applications

The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- C–H Functionalization : The aldehyde group enables C–H arylation reactions, which are crucial for constructing complex aromatic systems .

- Ligand Formation : Its structure facilitates the formation of ligands for metal complexes, which are used in catalysis and material science .

Biological Research

Research has explored the interaction of this compound with biological targets:

- Receptor Binding : Compounds with indole structures have been shown to interact with serotonin receptors and other targets involved in neurological processes, indicating their potential role in treating psychiatric disorders .

- Inflammation Modulation : Indole derivatives may influence inflammatory pathways, offering insights into their use as anti-inflammatory agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study focusing on cancer cell lines, derivatives of indole including this compound showed significant inhibition of cell growth. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized standard disk diffusion methods to evaluate efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The cyclopropyl groups in the target compound increase steric hindrance and lipophilicity compared to I3C or unsubstituted indole-3-carbaldehyde.

- The aldehyde group at position 3 confers higher reactivity (e.g., nucleophilic addition) relative to I3C’s hydroxymethyl group or carboxylic acid derivatives .

Spectroscopic Properties

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm)

Key Observations :

- The aldehyde carbon in the target compound resonates near 190 ppm , characteristic of formyl groups, whereas I3C’s hydroxymethyl group appears at 60–70 ppm .

- Cyclopropyl carbons exhibit distinct shifts: 47.45 ppm (C-3a in related compounds) and 10–30 ppm for CH₂ groups, reflecting their unique electronic environment .

Physicochemical and Stability Profiles

Key Observations :

- The cyclopropyl groups in the target compound reduce water solubility compared to I3C but enhance membrane permeability.

- Aldehyde-containing derivatives are less stable than hydroxymethyl or carboxylic acid analogs due to reactivity .

Biological Activity

1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

This compound features an indole backbone with two cyclopropyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies have demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.90 |

| Escherichia coli | 4.50 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| HepG-2 (Liver Cancer) | 10 |

Enzyme Interaction

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and inflammation .

Signal Transduction Pathways

The compound may modulate various signaling pathways by interacting with receptors or transcription factors. For instance, it has been suggested that it could influence the NF-kB pathway, which plays a crucial role in regulating immune responses and cell survival .

Study on Antimicrobial Properties

A study published in 2023 reported that derivatives of indole-3-carbaldehyde exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Investigation into Anticancer Effects

In vitro studies conducted on A549 and HepG-2 cells showed that treatment with this compound resulted in significant reductions in cell viability. The research indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include absorption rates, distribution within tissues, metabolism by liver enzymes, and excretion pathways. Studies suggest that modifications to the cyclopropyl groups can enhance bioavailability and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.